molecular formula C8H7BrN2O2 B12011128 Urea, (m-bromobenzoyl)- CAS No. 51884-06-1

Urea, (m-bromobenzoyl)-

Katalognummer: B12011128
CAS-Nummer: 51884-06-1
Molekulargewicht: 243.06 g/mol
InChI-Schlüssel: UKNKWDNRCNPDFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of urea, (m-bromobenzoyl)-, typically involves the reaction of 3-bromobenzoic acid with urea in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3-bromobenzoic acid+ureaDCCN-(3-bromobenzoyl)urea\text{3-bromobenzoic acid} + \text{urea} \xrightarrow{\text{DCC}} \text{N-(3-bromobenzoyl)urea} 3-bromobenzoic acid+ureaDCC​N-(3-bromobenzoyl)urea

Industrial Production Methods: Industrial production methods for urea, (m-bromobenzoyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to improve efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Urea, (m-bromobenzoyl)-, can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Hydrolysis: Under acidic or basic conditions, urea, (m-bromobenzoyl)-, can hydrolyze to yield 3-bromobenzoic acid and urea.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

    Substitution: N-(3-substituted benzoyl)urea derivatives.

    Reduction: 3-bromoaniline.

    Hydrolysis: 3-bromobenzoic acid and urea.

Wissenschaftliche Forschungsanwendungen

Urea, (m-bromobenzoyl)-, has several applications in scientific research:

Wirkmechanismus

The mechanism of action of urea, (m-bromobenzoyl)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets. Additionally, the urea moiety can participate in hydrogen bonding, further influencing the compound’s interactions with proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

    Urea, (p-bromobenzoyl)-: Similar structure but with the bromine atom at the para position.

    Urea, (o-bromobenzoyl)-: Bromine atom at the ortho position.

    N-(3-chlorobenzoyl)urea: Chlorine atom instead of bromine at the meta position.

Comparison:

    Reactivity: The position of the bromine atom (meta, para, ortho) can significantly influence the compound’s reactivity and the types of reactions it undergoes.

    Biological Activity: The presence of different halogens (bromine vs. chlorine) can affect the compound’s biological activity and its interactions with biological targets.

    Applications: While all these compounds can be used in similar applications, their specific properties and reactivities may make them more suitable for certain tasks.

Eigenschaften

CAS-Nummer

51884-06-1

Molekularformel

C8H7BrN2O2

Molekulargewicht

243.06 g/mol

IUPAC-Name

3-bromo-N-carbamoylbenzamide

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13)

InChI-Schlüssel

UKNKWDNRCNPDFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.